Cas no 1804492-32-7 (2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-acetonitrile)

2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-acetonitrile is a versatile heterocyclic compound featuring a pyridine core substituted with cyano, difluoromethyl, iodo, and acetonitrile functional groups. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex molecules with enhanced bioactivity. The presence of iodine offers opportunities for further functionalization via cross-coupling reactions, while the difluoromethyl group can improve metabolic stability and lipophilicity in target compounds. The cyano and acetonitrile moieties provide additional reactivity for derivatization. This compound is particularly useful in medicinal chemistry for the development of fluorinated bioactive molecules, leveraging its balanced reactivity and potential for selective modifications.
2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-acetonitrile structure
1804492-32-7 structure
Product Name:2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-acetonitrile
CAS No:1804492-32-7
MF:C9H4F2IN3
MW:319.049440383911
CID:4807381
Update Time:2025-10-23

2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-acetonitrile
    • Inchi: 1S/C9H4F2IN3/c10-9(11)8-5(1-2-13)7(3-14)15-4-6(8)12/h4,9H,1H2
    • InChI Key: KIAPHLOBMAVUIA-UHFFFAOYSA-N
    • SMILES: IC1=CN=C(C#N)C(CC#N)=C1C(F)F

Computed Properties

  • Exact Mass: 318.942
  • Monoisotopic Mass: 318.942
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 60.5

2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029043740-1g
2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-acetonitrile
1804492-32-7 97%
1g
$1,504.90 2022-04-02

Additional information on 2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-acetonitrile

2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-acetonitrile: A Comprehensive Overview

The compound with CAS No 1804492-32-7, known as 2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-acetonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano, difluoromethyl, and iodine groups. The presence of these functional groups imparts distinctive chemical and physical properties, making it a valuable compound for various applications.

Recent studies have highlighted the potential of 2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-acetonitrile in drug discovery and development. The cyano group at position 2 and the acetonitrile group at position 3 contribute to the molecule's ability to engage in hydrogen bonding, a critical interaction in biological systems. This property makes it a promising candidate for designing bioactive molecules targeting specific proteins or enzymes. For instance, researchers have explored its role as a lead compound in anti-cancer drug development, where its ability to inhibit key oncogenic pathways has shown encouraging results.

The difluoromethyl group at position 4 introduces additional electronic effects and enhances the molecule's stability. This feature is particularly advantageous in medicinal chemistry, where stability is crucial for maintaining the efficacy of a drug over time. Furthermore, the iodine atom at position 5 adds a layer of complexity to the molecule's electronic structure, potentially influencing its reactivity and bioavailability.

From a synthetic perspective, the preparation of 2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-acetonitrile involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses of such complex molecules, reducing production costs and environmental impact.

In terms of applications beyond pharmacology, this compound has also found use in materials science as a precursor for advanced materials such as conductive polymers and optoelectronic devices. Its unique electronic properties make it suitable for applications in organic electronics, where tailored molecular structures are essential for achieving desired functionalities.

Looking ahead, ongoing research into 2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-acetonitrile is focused on optimizing its bioavailability and exploring its potential in targeted drug delivery systems. Collaborative efforts between chemists and biologists are paving the way for novel therapeutic strategies that leverage this compound's unique properties.

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